molecular formula C10H10N2O B11915339 2-Methoxy-8-methylquinoxaline

2-Methoxy-8-methylquinoxaline

Cat. No.: B11915339
M. Wt: 174.20 g/mol
InChI Key: RYWFTXZEPPKNCQ-UHFFFAOYSA-N
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Description

2-Methoxy-8-methylquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core substituted with a methoxy group at the second position and a methyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-8-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with 2,3-butanedione under acidic conditions to form the desired quinoxaline derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-8-methylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while reduction can produce 2-methoxy-8-methyl-1,2-dihydroquinoxaline.

Scientific Research Applications

2-Methoxy-8-methylquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-8-methylquinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    2-Methylquinoxaline: Similar in structure but lacks the methoxy group.

    8-Methylquinoxaline: Similar but lacks the methoxy group at the second position.

    2-Methoxyquinoxaline: Similar but lacks the methyl group at the eighth position.

Uniqueness: 2-Methoxy-8-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-methoxy-8-methylquinoxaline

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-8-10(7)12-9(13-2)6-11-8/h3-6H,1-2H3

InChI Key

RYWFTXZEPPKNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=CC(=N2)OC

Origin of Product

United States

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